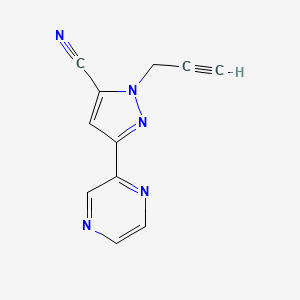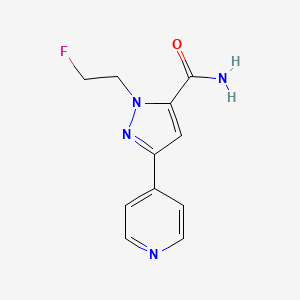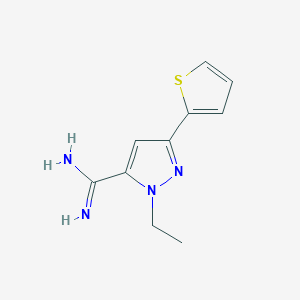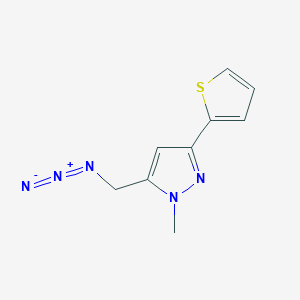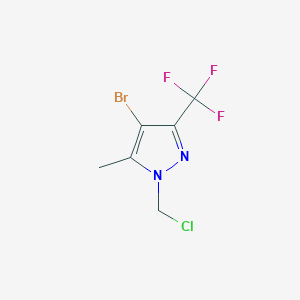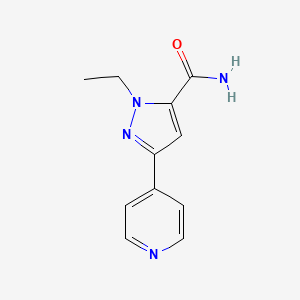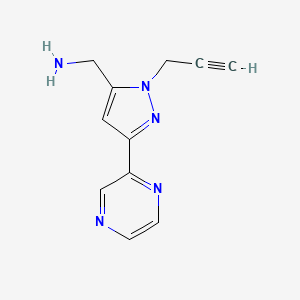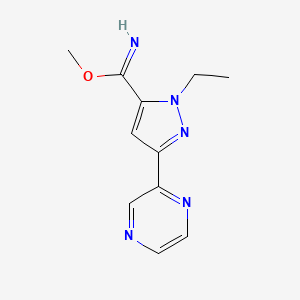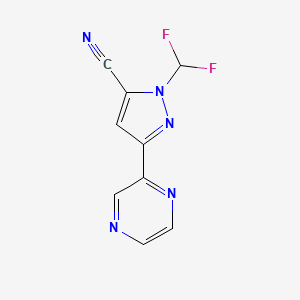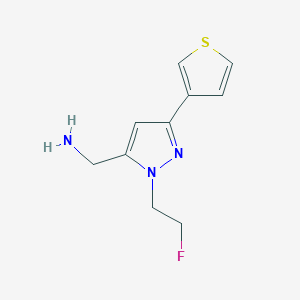
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (FETP) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. FETP is a member of the pyrazole family, a group of heterocyclic compounds that are known for their diverse range of biological activities. FETP is of particular interest due to its unique chemical structure, which is composed of a thiophene ring and a fluoroethyl group. This structure gives FETP a wide range of properties that make it an attractive candidate for scientific research.
Applications De Recherche Scientifique
Antipsychotic Potential
A novel series, including compounds similar to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, demonstrated antipsychotic-like properties in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, unlike typical antipsychotic agents. This unique profile suggests potential applications in antipsychotic medication, especially for conditions where dopamine receptor interaction is a concern (Wise et al., 1987).
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, structurally related to the compound , revealed significant inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. This suggests potential therapeutic applications in the treatment of Alzheimer’s disease (Kumar et al., 2013).
Antidepressant Effects
Compounds structurally similar to this compound have been synthesized and evaluated for antidepressant activities. One such compound demonstrated significant reduction in immobility time in animal tests, indicating potential as an antidepressant medication (Mathew et al., 2014).
Enzyme Inhibitory Activity
A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, closely related to the compound , found these to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This enzyme inhibitory activity suggests potential applications in drug development for diseases involving these enzymes (Cetin et al., 2021).
Antimicrobial Properties
Certain pyrazoline derivatives, structurally akin to this compound, have demonstrated antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
Cancer Treatment
Research into thiophene-based pyrazoline compounds, which share structural features with the compound , revealed significant anti-tumor activities, particularly against hepatocellular carcinoma cell lines. This indicates potential applications in cancer treatment and drug development (Gomha et al., 2016).
Propriétés
IUPAC Name |
[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUQCYBJORXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



